molecular formula C5H6BrN3O2 B11087772 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime

2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime

Cat. No.: B11087772
M. Wt: 220.02 g/mol
InChI Key: POTLILZKUOOKLD-QPJJXVBHSA-N
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Description

2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime is a chemical compound with the molecular formula C5H5BrN2O2. It is known for its unique structure, which includes a bromoacetyl group attached to a 4-methyl-1,2,5-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime typically involves the bromination of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group. The oxime formation is then achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The oxime group can be oxidized to form nitrile oxides.

    Reduction Reactions: The oxime group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted ethanone derivatives.

    Oxidation Reactions: The major products are nitrile oxides.

    Reduction Reactions: The major products are amines.

Scientific Research Applications

2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-1-ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

(NZ)-N-[2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H6BrN3O2/c1-3-5(9-11-8-3)4(2-6)7-10/h10H,2H2,1H3/b7-4+

InChI Key

POTLILZKUOOKLD-QPJJXVBHSA-N

Isomeric SMILES

CC1=NON=C1/C(=N/O)/CBr

Canonical SMILES

CC1=NON=C1C(=NO)CBr

Origin of Product

United States

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